molecular formula C21H18N2O2S B3683815 2-(4-METHOXYANILINO)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE

2-(4-METHOXYANILINO)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE

Cat. No.: B3683815
M. Wt: 362.4 g/mol
InChI Key: RUTUNVFZVCPQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYANILINO)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYANILINO)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves the condensation of 4-methoxyaniline with a phenothiazine derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors, precise temperature control, and purification processes such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

    Substitution: Various substitution reactions can occur, particularly on the phenothiazine ring, leading to different functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the phenothiazine ring.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, particularly in the treatment of psychiatric disorders.

    Industry: May be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The phenothiazine moiety is known to interact with dopamine receptors, which could explain its potential antipsychotic effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: Used as an antiemetic and antihistamine.

    Thioridazine: Known for its antipsychotic properties.

Uniqueness

2-(4-METHOXYANILINO)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.

Properties

IUPAC Name

2-(4-methoxyanilino)-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-25-16-12-10-15(11-13-16)22-14-21(24)23-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)23/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTUNVFZVCPQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHOXYANILINO)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE
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2-(4-METHOXYANILINO)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE
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2-(4-METHOXYANILINO)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE
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2-(4-METHOXYANILINO)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE

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